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Abstract
Flurpiridaz (¹⁸F), a novel fluorine-18–labeled radiopharmaceutical, represents a significant

advancement in myocardial perfusion imaging (MPI) for the diagnosis and evaluation of

coronary artery disease (CAD). Developed to overcome the limitations of existing single-photon

emission computed tomography (SPECT) and positron emission tomography (PET) agents,

Flurpiridaz is a structural analogue of the pesticide pyridaben and functions as a high-affinity

inhibitor of mitochondrial complex I (MC-I).[1] Its unique mechanism of action, involving high

first-pass extraction and prolonged retention within the mitochondria-rich myocardium, allows

for high-resolution imaging and accurate assessment of myocardial blood flow.[2] Extensive

preclinical and clinical development, spanning over a decade and involving multiple phase I, II,

and III trials, has established its safety, superior image quality, and improved diagnostic

accuracy over conventional SPECT imaging.[3][4][5] This technical guide provides an in-depth

overview of the discovery, mechanism of action, preclinical development, and clinical trial

history of Flurpiridaz, complete with detailed experimental methodologies and quantitative

data.

Introduction: The Need for a Novel MPI Agent
For decades, MPI has been a cornerstone in the noninvasive diagnosis of CAD, primarily

relying on SPECT with tracers like Technetium-99m (⁹⁹ᵐTc)-sestamibi. However, SPECT

imaging is often hampered by limitations such as low spatial resolution, soft-tissue attenuation
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artifacts, and a suboptimal first-pass myocardial extraction, which can compromise diagnostic

accuracy, particularly in challenging patient populations like obese individuals or women.[6]

While PET offers superior resolution and the potential for accurate blood flow quantification,

existing PET tracers have their own drawbacks. Rubidium-82 (⁸²Rb) has a very short half-life

(75 seconds), requiring an expensive on-site generator and precluding exercise stress testing.

[7] Other agents like ¹³N-ammonia and ¹⁵O-water necessitate an on-site cyclotron due to their

extremely short half-lives.[8]

This clinical need spurred the development of an ¹⁸F-based PET agent. The 110-minute half-

life of fluorine-18 is ideal, allowing for centralized cyclotron production, regional distribution as

unit doses, and compatibility with standard exercise stress protocols.[4][7] Flurpiridaz (¹⁸F)

was designed to leverage these advantages while incorporating a chemical structure optimized

for high and specific myocardial uptake and retention.[6]

Discovery and Mechanism of Action
Flurpiridaz, with the code designation BMS-747158-02, is a fluorine-18 labeled analogue of

pyridaben, a known inhibitor of mitochondrial complex I (MC-I), also known as

NADH:ubiquinone oxidoreductase.[2][9][10]

Mechanism of Uptake and Retention: The tracer's efficacy is rooted in its specific, high-affinity

binding to MC-I, an enzyme complex highly abundant in the mitochondria of cardiomyocytes.[2]

[5] The process is as follows:

Delivery: Following intravenous injection, Flurpiridaz is delivered to the myocardium in

proportion to regional blood flow.

Extraction: It exhibits a high first-pass extraction fraction (approximately 94%) across the

myocardial cell membrane.[4][5]

Accumulation & Trapping: Once inside the cardiomyocyte, the lipophilic nature of the

molecule facilitates its entry into the mitochondria. There, it binds with high affinity to MC-I.

This strong binding effectively "traps" the tracer within the mitochondria of viable myocardial

cells.[9][10]
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Signal Generation: The slow washout from the myocardium results in a sustained, high-

contrast signal for PET imaging, directly reflecting myocardial perfusion and mitochondrial

integrity.[9]

This trapping mechanism, dependent on both blood flow and mitochondrial function, allows for

clear differentiation between healthy, ischemic, and infarcted myocardial tissue.[10]
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Caption: Mechanism of Flurpiridaz uptake and retention in cardiomyocytes.

Preclinical Development
Preclinical studies in animal models were crucial for establishing the fundamental

characteristics of Flurpiridaz as a viable MPI agent.

Experimental Protocols
In Vitro Binding and Uptake: While specific IC50 values are not publicly detailed, in vitro studies

confirmed the high-affinity binding of Flurpiridaz to MC-I.[11][12]

Animal Biodistribution Studies (Rats):

Animal Model: Studies were conducted using healthy rats.

Tracer Administration: A known quantity of ¹⁸F-Flurpiridaz was injected intravenously.

Tissue Harvesting: At specified time points (e.g., 10 and 60 minutes post-injection), animals

were euthanized. Key organs and tissues (heart, lungs, liver, blood, muscle, etc.) were
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rapidly excised, weighed, and assayed for radioactivity using a gamma counter.

Data Analysis: The radioactivity in each organ was decay-corrected and expressed as a

percentage of the injected dose per gram of tissue (%ID/g).[13]

Myocardial Perfusion Imaging (Mice):

Animal Model: Studies utilized mice to assess tracer kinetics.

Anesthesia and Preparation: Mice were anesthetized, and body temperature was maintained

at 37°C. A tail-vein catheter was placed for tracer injection.

Imaging Protocol:

Rest Scan: An initial dose of 0.6-3.0 MBq of ¹⁸F-Flurpiridaz was injected, and a dynamic

PET scan was acquired for 41 minutes.

Stress Scan: Following the rest scan, a bolus of a pharmacological stress agent (e.g.,

regadenoson, 0.1 µg/g) was administered, followed by a second, higher dose of ¹⁸F-

Flurpiridaz (2.2-8.1 MBq) for the stress scan.

Kinetic Modeling: Time-activity curves were generated, and data were fitted to a two-tissue

compartment model to assess tracer kinetics.[5][8]

Key Preclinical Findings
Preclinical studies demonstrated a highly favorable profile for Flurpiridaz:

High Myocardial Uptake: Significant accumulation in the heart was observed, with minimal

uptake in surrounding tissues like the lungs and liver, suggesting excellent heart-to-

background ratios.[13]

High First-Pass Extraction: The myocardial first-pass extraction fraction was measured to be

0.94, and importantly, it remained high and independent of flow rates.[13][4]

Prolonged Retention: The tracer showed slow washout from the myocardium, allowing for a

flexible imaging window.[13]
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Table 1: Preclinical Biodistribution of ¹⁸F-Flurpiridaz in Rats (%ID/g)

Organ 10 min post-injection 60 min post-injection

Heart 3.1 N/A

Lung 0.3 N/A

Liver 1.0 N/A

Data sourced from a study by Huisman et al., as cited in ResearchGate.[13] More

comprehensive multi-organ data is not readily available in the public domain.

Clinical Development
The clinical development of Flurpiridaz was a multi-phase process managed by Lantheus

Medical Imaging and later GE Healthcare, involving hundreds of patients across international

sites to rigorously assess its safety and diagnostic efficacy.[5]

Phase I Trials: Safety, Dosimetry, and Biodistribution
Phase I studies in healthy human subjects were designed to establish the safety profile and

radiation dosimetry of the tracer.

Experimental Protocol:

Subjects: Healthy volunteers were recruited.

Dosing: Subjects received a single intravenous bolus of Flurpiridaz at rest (e.g., 170–244

MBq). In a separate study, subjects received doses at rest and during stress (exercise or

adenosine) on different days.[14][15]

Imaging: Dynamic PET was performed over the heart, followed by sequential whole-body

PET scans for up to 5 hours to determine biodistribution.

Dosimetry Calculation: Time-activity curves for source organs were used to calculate

radiation absorbed doses using the MIRD (Medical Internal Radiation Dose) schema.[14]
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Key Findings:

Safety: Flurpiridaz was found to be safe and well-tolerated with no drug-related serious

adverse events.[14][15]

Biodistribution: The tracer showed high and sustained uptake in the myocardium. The

primary routes of clearance were renal and hepatobiliary.[14]

Dosimetry: The critical organ (receiving the highest radiation dose) was identified as the

kidneys at rest and the heart wall under stress conditions. The overall effective radiation

dose was determined to be clinically acceptable and lower than a standard ⁹⁹ᵐTc-SPECT

protocol.[14][16]

Table 2: Estimated Human Radiation Dosimetry from Phase I Trials

Parameter Rest Injection Stress (Adenosine) Stress (Exercise)

Effective Dose

(mSv/MBq)
0.019 0.019 0.015

Critical Organ Kidneys Heart Wall Heart Wall

Critical Organ Dose

(mSv/MBq)
0.066 N/A N/A

Data sourced from Maddahi et al. (2011) and (2018).[14][15]

Phase II Trials: Establishing Diagnostic Performance
The Phase II trial was a multicenter study designed to directly compare the diagnostic

performance of Flurpiridaz PET with the standard ⁹⁹ᵐTc-SPECT MPI.

Experimental Protocol:

Patient Population: 143 patients with known or suspected CAD were enrolled across 21

centers.[3]
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Imaging Protocol: All patients underwent both rest-stress Flurpiridaz PET and ⁹⁹ᵐTc-SPECT

MPI.

Image Analysis: Images were interpreted by three independent, blinded readers who

assessed image quality, diagnostic certainty, and the presence of perfusion defects.

Gold Standard: For a subset of 86 patients, invasive coronary angiography (ICA) served as

the standard of truth, with CAD defined as ≥50% stenosis in a coronary artery.[3]

Key Findings:

Superior Image Quality: Flurpiridaz PET images were rated as "excellent/good" significantly

more often than SPECT images for both rest and stress scans (p<0.01).[3]

Greater Diagnostic Certainty: Interpretation was "definitely normal/abnormal" in 90.8% of

PET cases versus 70.9% for SPECT (p<0.01).[3]

Improved Diagnostic Accuracy: Flurpiridaz PET demonstrated significantly higher sensitivity

for detecting CAD compared to SPECT, with comparable specificity. The area under the

Receiver Operating Characteristic (ROC) curve was significantly greater for PET.[3]

Table 3: Phase II Diagnostic Performance vs. SPECT (n=86)

Metric Flurpiridaz PET ⁹⁹ᵐTc-SPECT p-value

Sensitivity 78.8% 61.5% 0.02

Specificity 76.5% 73.5% NS

ROC Area Under

Curve
0.82 0.70 0.04

Data sourced from Berman et al. (2013) as cited in NIH.[3]

Phase III Trials: Definitive Efficacy and Safety
Two large-scale, international Phase III trials were conducted to provide definitive evidence of

Flurpiridaz's efficacy and safety for submission to regulatory agencies.
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Experimental Protocol:

Patient Population: The first trial enrolled 795 patients with known or suspected CAD.[4][16]

The second trial (AURORA) enrolled 730 patients with suspected CAD.[17]

Study Design: These were prospective, open-label, multicenter studies. Patients underwent

a 1-day rest/stress Flurpiridaz PET scan and a 1- or 2-day rest/stress ⁹⁹ᵐTc-SPECT scan.

Gold Standard: Quantitative Coronary Angiography (QCA) was used as the standard of truth,

with significant CAD defined as ≥50% stenosis.[1][10]

Endpoints: The primary endpoint of the second trial was the diagnostic efficacy (sensitivity

and specificity) of Flurpiridaz PET. The secondary endpoint was the comparison of its

diagnostic performance against SPECT.[10]

Image Interpretation: Three expert readers, blinded to all clinical and angiographic data,

independently interpreted the PET and SPECT images.[16][17]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10696143/
https://2024.sci-hub.se/8385/533157e174852a14504a5269cc693762/maddahi2020.pdf
https://pubmed.ncbi.nlm.nih.gov/37821170/
https://www.benchchem.com/product/b10814457?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT03354273
https://firstwordpharma.com/story/5219331
https://www.benchchem.com/product/b10814457?utm_src=pdf-body
https://firstwordpharma.com/story/5219331
https://2024.sci-hub.se/8385/533157e174852a14504a5269cc693762/maddahi2020.pdf
https://pubmed.ncbi.nlm.nih.gov/37821170/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase III Clinical Trial Workflow
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Caption: Generalized workflow for the Phase III clinical trials.
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Key Findings: The Phase III trials confirmed the results of the earlier studies on a larger scale.

Superior Sensitivity: In both major trials, Flurpiridaz PET demonstrated significantly higher

sensitivity for detecting ≥50% coronary stenosis compared to SPECT.[4][17]

Non-inferior/Comparable Specificity: The first trial did not meet its prespecified non-inferiority

criterion for specificity, which prompted the second trial.[4] The second AURORA trial

successfully demonstrated non-inferior specificity compared to SPECT.[5]

Superiority in Subgroups: The diagnostic accuracy of Flurpiridaz PET was notably superior

to SPECT in women and obese patients, who are often challenging to image.[5][17]

Lower Radiation Exposure: The total effective radiation dose for a rest/stress Flurpiridaz
PET study was approximately half that of a standard ⁹⁹ᵐTc-SPECT study.[4]

Table 4: Phase III (AURORA Trial) Diagnostic Performance vs. SPECT (n=578)

Metric Flurpiridaz PET ⁹⁹ᵐTc-SPECT p-value

Sensitivity 80.3% 68.7% 0.0003

Specificity 63.8% 61.7%
0.0004 (for non-

inferiority)

ROC Area Under

Curve (Overall)
0.80 0.68 <0.001

ROC Area Under

Curve (Women)
0.84 0.70 <0.01

ROC Area Under

Curve (Obese)
0.79 0.67 <0.001

Data sourced from Maddahi et al. (2023).[17]

Summary and Future Directions
The comprehensive development program for Flurpiridaz (¹⁸F) has successfully demonstrated

its value as a next-generation myocardial perfusion imaging agent. Its discovery was driven by
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a clear clinical need, and its mechanism of action, targeting mitochondrial complex I, provides a

robust method for myocardial trapping and high-quality imaging. Preclinical and extensive

multi-phase clinical trials have rigorously established its safety and diagnostic superiority over

the long-standing standard of care, SPECT MPI.

With its favorable physical half-life allowing for broad distribution and its proven accuracy,

particularly in challenging patient populations, Flurpiridaz is poised to expand the use of

cardiac PET and improve the noninvasive diagnosis of coronary artery disease. Future

research will likely focus on optimizing imaging protocols, further exploring its utility in

quantitative myocardial blood flow analysis, and integrating it into clinical practice to guide

patient management and improve outcomes.

Flurpiridaz Development Pathway

Concept:
¹⁸F-labeled PET agent
to overcome SPECT/

⁸²Rb limitations

Discovery:
Pyridaben analogue,
high affinity for MC-I

Rationale
Preclinical:

High myocardial uptake,
high extraction fraction

Validation
Phase I:

Established Safety
& Dosimetry

Human Trials
Phase II:

Superior image quality
& sensitivity vs. SPECT

Efficacy Testing
Phase III (AURORA):
Confirmed superior
diagnostic accuracy

Pivotal Trials Regulatory ApprovalSubmission

Click to download full resolution via product page

Caption: Logical progression of Flurpiridaz from concept to approval.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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